molecular formula C14H19NO B032132 4-tert-Butyl-3-hydroxy-2,6-xylylacetonitrile CAS No. 55699-10-0

4-tert-Butyl-3-hydroxy-2,6-xylylacetonitrile

Cat. No. B032132
CAS RN: 55699-10-0
M. Wt: 217.31 g/mol
InChI Key: OUKJZHRCKQJXSU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tert-butyl compounds typically involves reactions that introduce the tert-butyl group into the molecular structure, enhancing steric bulk and influencing reactivity. For instance, the silver-catalyzed tert-Butyl 3-Oxopent-4-ynoate π-cyclizations demonstrate how tert-butyl groups can participate in cyclization reactions, offering insights into potential synthetic routes that might apply to 4-tert-Butyl-3-hydroxy-2,6-xylylacetonitrile (Hermann & Brückner, 2018).

Molecular Structure Analysis

The molecular structure of tert-butyl compounds is significantly influenced by the bulky tert-butyl group. Studies on compounds such as 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarbo­xylate reveal how tert-butyl groups affect molecular conformation and stabilization through intramolecular interactions (Çolak et al., 2021).

Chemical Reactions and Properties

Tert-butyl groups can significantly affect the chemical reactivity and properties of a compound. The serendipitous synthesis of (tert-Butyl-NNO-azoxy)acetonitrile shows how tert-butyl containing compounds can undergo unique chemical reactions, potentially offering parallels to the reactivity of 4-tert-Butyl-3-hydroxy-2,6-xylylacetonitrile (Klenov et al., 2016).

Physical Properties Analysis

The presence of a tert-butyl group can influence the physical properties of compounds, such as solubility, boiling point, and crystalline structure. For example, the unique inclusion behavior of tert-butyl-containing calixarenes towards small organic molecules demonstrates how tert-butyl groups can affect solubility and inclusion complexes (Morohashi et al., 2013).

Chemical Properties Analysis

The chemical properties of tert-butyl compounds, such as acidity, basicity, and reactivity towards electrophiles or nucleophiles, are shaped by the steric and electronic effects of the tert-butyl group. The electrochemical oxidation studies of tert-butyl phenols offer insights into how these groups influence electrochemical behavior, which could be relevant to understanding the chemical properties of 4-tert-Butyl-3-hydroxy-2,6-xylylacetonitrile (Richards et al., 1975).

Scientific Research Applications

  • Regioselective Mono-Chlorination of Aromatic Compounds : Tert-Butyl hypochlorite/HNa faujasite X in acetonitrile is an efficient system for selective mono-chlorination of aromatic compounds under mild conditions, offering advantages over other chlorinating reagents (Smith et al., 1999).

  • Synthesis of Odorous Compounds : Tert-Butyl Acetothioacetate, related to 4-tert-Butyl-3-hydroxy-2,6-xylylacetonitrile, is used in synthesizing compounds like 3-Acetyl-4-hydroxy-5,5-dimethylfuran-2(4H)-one, known for its strong odor (Fox & Ley, 2003).

  • Silver-Catalyzed Cyclizations : Silver-catalyzed cyclizations using tert-Butyl 3-Oxopent-4-ynoate can produce diverse compounds like 3,6-diaryl-4-hydroxy-2-pyrones or 2,aryl-4-(arylmethylidene)tetronic acids (Hermann & Brückner, 2018).

  • Electrochemical Oxidation Studies : Oxidation of 2,6-di-tert-butyl-4-isopropylphenol in acetonitrile produces various products, with phenoxy radicals playing a key role (Richards & Evans, 1977).

  • Pharmacokinetic Studies : 3-tert.-butyl-4-hydroxy-anisole determination in rat plasma using high-resolution gas chromatography-mass spectrometry enables pharmacokinetic studies after oral dosage (Bailey et al., 1981).

  • Comparative Cytotoxicity Studies : Butylated hydroxytoluene (BHT) and its derivative, terbucarb, show comparative toxic effects on isolated rat hepatocytes, highlighting the importance of chemical modifications on toxicity (Nakagawa et al., 1994).

properties

IUPAC Name

2-(4-tert-butyl-3-hydroxy-2,6-dimethylphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c1-9-8-12(14(3,4)5)13(16)10(2)11(9)6-7-15/h8,16H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUKJZHRCKQJXSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1CC#N)C)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00971064
Record name (4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetonitrile
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Molecular Weight

217.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-tert-Butyl-3-hydroxy-2,6-xylylacetonitrile

CAS RN

55699-10-0
Record name 4-(1,1-Dimethylethyl)-3-hydroxy-2,6-dimethylbenzeneacetonitrile
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-tert-Butyl-3-hydroxy-2,6-xylylacetonitrile
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Record name (4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetonitrile
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Record name 4-tert-butyl-3-hydroxy-2,6-xylylacetonitrile
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Synthesis routes and methods

Procedure details

To 41 grams of potassium cyanide dispersed in 300 ml of N,N-dimethylformamide, was slowly added a solution of 97.2 grams of the compound of Example 1, the reaction temperature rising from 25° to 35° C. The reaction meixture was then heated at 70° to 75° for 71/2 hours. Since a sample analyzed after 7 hours reaction time indicated that some unreacted starting 6-tert.-butyl-3-chloromethyl-2,4-dimethylphenol remained unreacted, an additional 13.7 grams of potassium cyanide was added and the reaction mixture heated for an additional 2 hours at 60° to 65° C. The reaction mixture was poured on crushed ice, and water added to make the total volume 1.8 liters. The mixture was stirred until the ice melted, the aqueous solid dispersion was filtered by suction, and the filtercake washed well with water. The filtercake was taken up in a toluene-benzene mixture, the resulting solution being successively washed with water, 6N aqueous hydrochloric acid and dried over anhydrous sodium sulfate. After removal of the drying agent by filtration and treating the clear filtrate with activated charcoal, the solvent was evaporated at reduced pressures. The resulting residue was allowed to crystallize from toluene yielding white crystals melting at 134° to 139°.
Quantity
41 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
[Compound]
Name
compound
Quantity
97.2 g
Type
reactant
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0 (± 1) mol
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reactant
Reaction Step Three
Quantity
13.7 g
Type
reactant
Reaction Step Four
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
SN Kolle, KM Sullivan, A Mehling… - Regulatory Toxicology …, 2013 - Elsevier
Skin corrosion or irritation refers to the production of irreversible or reversible damage to the skin following the application of a test substance, respectively. Traditionally, hazard …
Number of citations: 21 www.sciencedirect.com

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